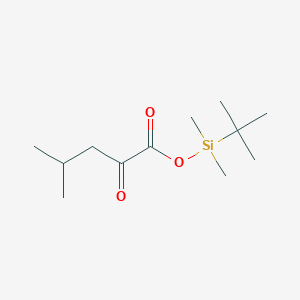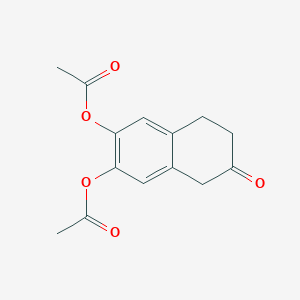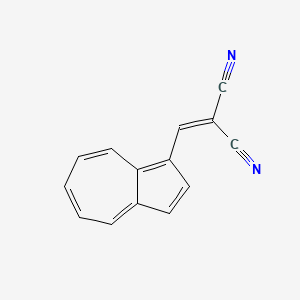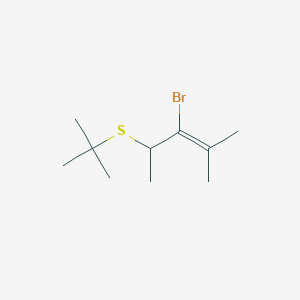
3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene: is an organic compound characterized by the presence of a bromine atom, a tert-butylsulfanyl group, and a methyl group attached to a pentene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-2-methylpent-2-ene and tert-butylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, followed by nucleophilic substitution to introduce the tert-butylsulfanyl group.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to reduce the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Amines, ethers.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: The compound may be utilized in the synthesis of agrochemicals, including pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, depending on its specific application and target.
Comparación Con Compuestos Similares
- 3-Bromo-4-tert-butylbenzoic acid
- 3-Bromo-4-tert-butylaniline
- N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide
Comparison:
- Structural Differences: While these compounds share the presence of a bromine atom and a tert-butyl group, they differ in their overall structure and functional groups, leading to variations in their reactivity and applications.
- Uniqueness: 3-Bromo-4-(tert-butylsulfanyl)-2-methylpent-2-ene is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and potential applications compared to its analogs.
Propiedades
Número CAS |
90700-12-2 |
|---|---|
Fórmula molecular |
C10H19BrS |
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
3-bromo-4-tert-butylsulfanyl-2-methylpent-2-ene |
InChI |
InChI=1S/C10H19BrS/c1-7(2)9(11)8(3)12-10(4,5)6/h8H,1-6H3 |
Clave InChI |
UDXSEOZZDLSCGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C(C)C)Br)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
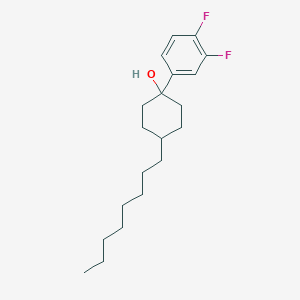
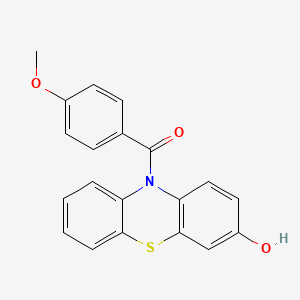
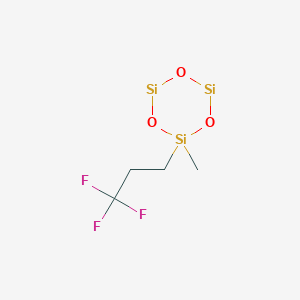

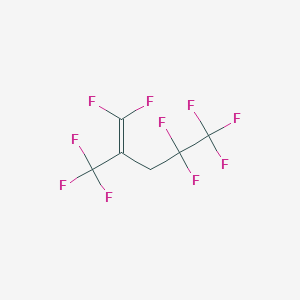
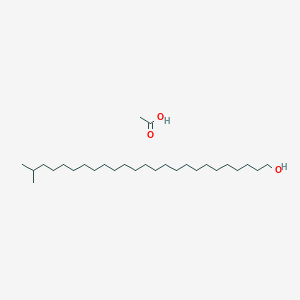
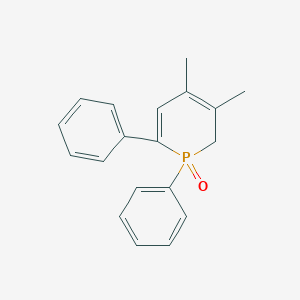
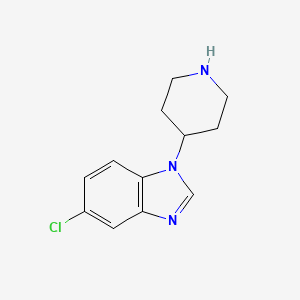
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
